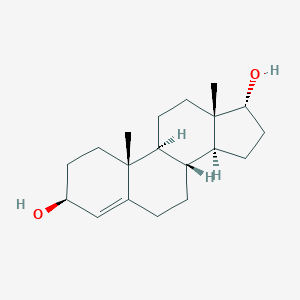
Androst-4-ene-3beta,17alpha-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androst-4-ene-3beta,17alpha-diol, also known as 4-Androstenediol (4-AD), is a naturally occurring steroid hormone that is produced in the adrenal gland and gonads. It is a precursor to testosterone and other androgens, and is used as a dietary supplement by athletes and bodybuilders to increase muscle mass and strength. In recent years, 4-AD has also been studied for its potential therapeutic applications in a variety of medical conditions.
Mécanisme D'action
4-AD is converted to testosterone and other androgens in the body through a series of enzymatic reactions. These androgens bind to androgen receptors in target tissues, such as muscle and bone, and stimulate protein synthesis and bone growth. 4-AD has also been shown to have anti-estrogenic effects, which may be beneficial in the treatment of estrogen-dependent breast cancer.
Effets Biochimiques Et Physiologiques
In animal studies, 4-AD has been shown to increase muscle mass and strength, improve bone density, and reduce body fat. It has also been shown to have neuroprotective effects and improve cognitive function in aged rats. In humans, 4-AD has been reported to increase testosterone levels and improve muscle strength and endurance.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-AD in lab experiments is that it is a natural steroid hormone that is produced in the body, making it more physiologically relevant than synthetic androgens. However, 4-AD is also rapidly metabolized in the liver and has a short half-life, which can make it difficult to achieve stable blood levels. Additionally, the use of 4-AD as a dietary supplement by athletes and bodybuilders may confound the results of experiments.
Orientations Futures
There are several areas of research that could be pursued in the future to further investigate the potential therapeutic applications of 4-AD. These include:
1. Investigating the effects of 4-AD in combination with other drugs or supplements, such as growth hormone or creatine.
2. Studying the long-term effects of 4-AD on muscle and bone health in humans.
3. Investigating the potential neuroprotective effects of 4-AD in animal models of neurodegenerative diseases.
4. Examining the anti-estrogenic effects of 4-AD in breast cancer cell lines.
5. Investigating the effects of 4-AD on immune function and inflammation.
In conclusion, Androst-4-ene-3beta,17alpha-dioldiol is a naturally occurring steroid hormone that has potential therapeutic applications in a variety of medical conditions. While there is still much to learn about its mechanisms of action and long-term effects, it is a promising area of research that could lead to the development of new treatments for a variety of diseases.
Méthodes De Synthèse
4-AD can be synthesized from dehydroepiandrosterone (DHEA) or androstenedione through a series of chemical reactions. The most common method involves the reduction of the double bond between carbon atoms 4 and 5 in the androstenedione molecule, followed by reduction of the keto group at carbon 17 to a hydroxyl group. The resulting product is 4-AD.
Applications De Recherche Scientifique
4-AD has been studied for its potential therapeutic applications in a variety of medical conditions, including breast cancer, osteoporosis, and hypogonadism. It has also been investigated as a potential treatment for muscle wasting in patients with HIV/AIDS and other chronic illnesses.
Propriétés
Numéro CAS |
15216-04-3 |
|---|---|
Nom du produit |
Androst-4-ene-3beta,17alpha-diol |
Formule moléculaire |
C19H30O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17+,18-,19-/m0/s1 |
Clé InChI |
BTTWKVFKBPAFDK-SLMGBJJTSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)CCC4=C[C@H](CC[C@]34C)O |
SMILES |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O |
Synonymes |
Δ4-Androstene-3β,17α-diol; (3β,17α)-Androst-4-ene-3,17-diol; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



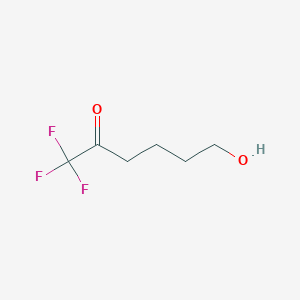
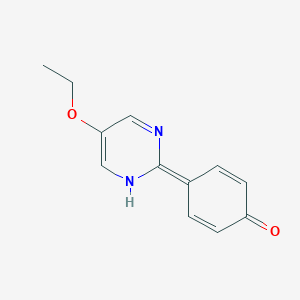
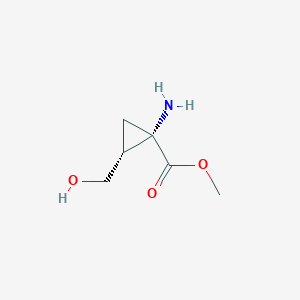
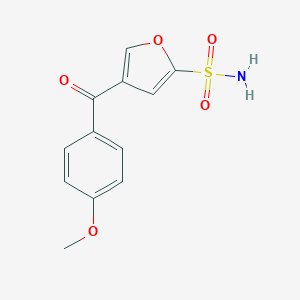
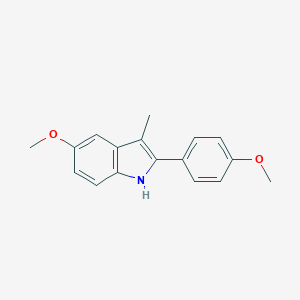
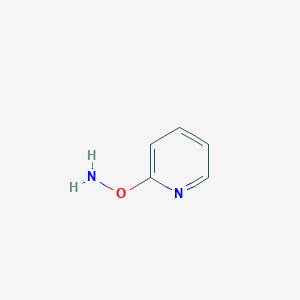
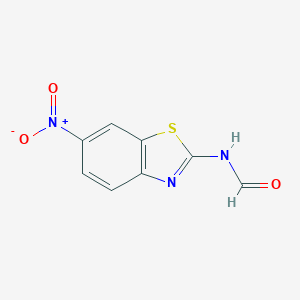
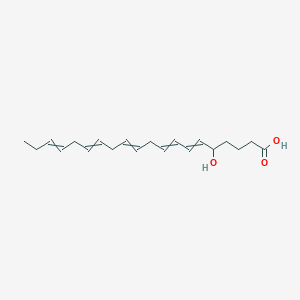


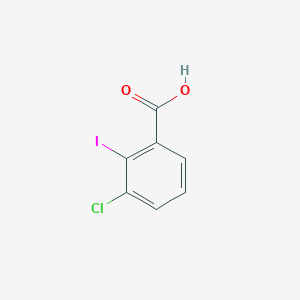
![3,7-Bis(4-morpholinylmethyl)-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone](/img/structure/B51649.png)
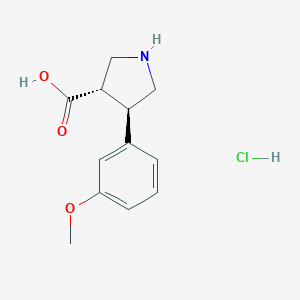
![Methyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B51654.png)